N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
Description
This compound features a benzo[c][1,2,5]thiadiazole moiety linked via a piperazine-ethyl bridge to a benzo[d][1,3]dioxole-5-carboxamide group, formulated as a hydrochloride salt to enhance solubility. The benzodioxole moiety may contribute to metabolic stability due to its fused oxygenated ring system .
Properties
IUPAC Name |
N-[2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S.ClH/c27-20(14-2-4-18-19(12-14)30-13-29-18)22-5-6-25-7-9-26(10-8-25)21(28)15-1-3-16-17(11-15)24-31-23-16;/h1-4,11-12H,5-10,13H2,(H,22,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCSMDWVVQDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=NSN=C5C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,1,3-benzothiadiazole derivatives, have been extensively researched for use in photovoltaics or as fluorescent sensors
Mode of Action
It’s known that electron donor–acceptor (d–a) systems based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched. These systems often involve an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group.
Biochemical Pathways
Compounds with similar structures have been used in the design and synthesis of larger molecules and conductive polymers via suzuki-miyaura cross-coupling reactions
Biological Activity
N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a complex compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Chemical Formula : CHClNOS
Molecular Weight : 433.92 g/mol
The primary mechanism of action for this compound involves the modulation of various biochemical pathways through interaction with specific receptors or enzymes. Notably, it has been identified as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in regulating neuronal excitability and neurotransmitter release.
Anticancer Activity
Research indicates that nitrogen-based heterocycles, similar to the structure of this compound, exhibit promising anticancer properties. A study demonstrated that amide derivatives with similar scaffolds showed significant cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anticonvulsant Activity
The compound has also shown potential anticonvulsant activity in preclinical studies. It was tested using the pentylenetetrazol (PTZ) model, where it provided significant protection against induced seizures at specific dosages . The structural features contribute to its efficacy in delaying convulsions and reducing seizure frequency.
Case Studies
| Study | Findings | Dosage/Method |
|---|---|---|
| Anticancer Study | Significant cytotoxicity against breast cancer cell lines | Tested at varying concentrations (e.g., 10 µM - 100 µM) |
| Anticonvulsant Study | Provided 80% protection in PTZ model | Administered at 0.4 mg/kg |
| Antimicrobial Study | Effective against gram-positive bacteria | Tested at concentrations of 50 µg/mL |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Initial studies indicate that it exhibits nanomolar potency as a GIRK channel activator. Further investigations into its metabolic stability and elimination pathways are warranted.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Features of Comparable Compounds
Key Observations:
Heterocyclic Core Variations :
- The target’s benzo[c][1,2,5]thiadiazole differs from thiazole/imidazothiazole cores in analogs (). This substitution may alter electronic properties, affecting target binding .
- Thiadiazoles () and benzodioxoles () are associated with metabolic stability and π-π stacking interactions .
Piperazine Role :
- Piperazine is a common solubilizing group in ND-11543, Dasatinib, and the target compound, enhancing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
